Pennogenin
Pennogenin
Pennogenin is an oxaspiro compound that is spirost-5-en substituted by hydroxy groups at positions 3 and 17 (3beta,25R stereoisomer). It has a role as a metabolite. It is a 17alpha-hydroxy steroid, an oxaspiro compound, an organic heterohexacyclic compound, a sapogenin and a 3beta-hydroxy-Delta(5)-steroid. It derives from a hydride of a spirostan.
Pennogenin is a natural product found in Paris polyphylla var. chinensis, Dracaena cambodiana, and other organisms with data available.
Pennogenin is a natural product found in Paris polyphylla var. chinensis, Dracaena cambodiana, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
507-89-1
VCID:
VC1892797
InChI:
InChI=1S/C27H42O4/c1-16-7-12-26(30-15-16)17(2)27(29)23(31-26)14-22-20-6-5-18-13-19(28)8-10-24(18,3)21(20)9-11-25(22,27)4/h5,16-17,19-23,28-29H,6-15H2,1-4H3/t16-,17-,19+,20-,21+,22+,23+,24+,25+,26-,27-/m1/s1
SMILES:
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)O)C)OC1
Molecular Formula:
C27H42O4
Molecular Weight:
430.6 g/mol
Pennogenin
CAS No.: 507-89-1
Cat. No.: VC1892797
Molecular Formula: C27H42O4
Molecular Weight: 430.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Pennogenin is an oxaspiro compound that is spirost-5-en substituted by hydroxy groups at positions 3 and 17 (3beta,25R stereoisomer). It has a role as a metabolite. It is a 17alpha-hydroxy steroid, an oxaspiro compound, an organic heterohexacyclic compound, a sapogenin and a 3beta-hydroxy-Delta(5)-steroid. It derives from a hydride of a spirostan. Pennogenin is a natural product found in Paris polyphylla var. chinensis, Dracaena cambodiana, and other organisms with data available. |
---|---|
CAS No. | 507-89-1 |
Molecular Formula | C27H42O4 |
Molecular Weight | 430.6 g/mol |
IUPAC Name | (1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-8,16-diol |
Standard InChI | InChI=1S/C27H42O4/c1-16-7-12-26(30-15-16)17(2)27(29)23(31-26)14-22-20-6-5-18-13-19(28)8-10-24(18,3)21(20)9-11-25(22,27)4/h5,16-17,19-23,28-29H,6-15H2,1-4H3/t16-,17-,19+,20-,21+,22+,23+,24+,25+,26-,27-/m1/s1 |
Standard InChI Key | SYYHBUHOUUETMI-WJOMMTHPSA-N |
Isomeric SMILES | C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)O)C)OC1 |
SMILES | CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)O)C)OC1 |
Canonical SMILES | CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)O)C)OC1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator